(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1903466-92-1
VCID: VC4673555
InChI: InChI=1S/C20H22BrN3O3/c21-16-3-6-19(22-13-16)27-18-7-8-24(14-18)20(25)15-1-4-17(5-2-15)23-9-11-26-12-10-23/h1-6,13,18H,7-12,14H2
SMILES: C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4
Molecular Formula: C20H22BrN3O3
Molecular Weight: 432.318

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone

CAS No.: 1903466-92-1

Cat. No.: VC4673555

Molecular Formula: C20H22BrN3O3

Molecular Weight: 432.318

* For research use only. Not for human or veterinary use.

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone - 1903466-92-1

Specification

CAS No. 1903466-92-1
Molecular Formula C20H22BrN3O3
Molecular Weight 432.318
IUPAC Name [3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Standard InChI InChI=1S/C20H22BrN3O3/c21-16-3-6-19(22-13-16)27-18-7-8-24(14-18)20(25)15-1-4-17(5-2-15)23-9-11-26-12-10-23/h1-6,13,18H,7-12,14H2
Standard InChI Key NSVZDVONGLADOT-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone features a central ketone group bridging two distinct heterocyclic systems:

  • Pyrrolidine-oxypyridine moiety: A 5-bromo-2-pyridyl group connects via ether linkage to the 3-position of a pyrrolidine ring .

  • 4-Morpholinophenyl group: A para-substituted benzene ring bearing a morpholine (tetrahydro-1,4-oxazine) group .

The bromine atom at the pyridine 5-position introduces steric and electronic effects critical for synthetic modifications, while the morpholine subunit enhances solubility through its polar oxygen and nitrogen atoms .

Molecular Formula and Physicochemical Characteristics

PropertyValue
IUPAC Name[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Molecular FormulaC₂₀H₂₂BrN₃O₄
Molecular Weight456.32 g/mol
Topological Polar Surface Area65.8 Ų (calculated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Derived from structural analysis of analogous compounds

Synthetic Approaches and Reaction Pathways

Retrosynthetic Analysis

Key disconnections suggest three strategic components:

  • 5-Bromo-2-hydroxypyridine: Serves as nucleophile for ether formation .

  • 3-Hydroxypyrrolidine: Scaffold for ketone functionalization .

  • 4-Morpholinophenyl methanone: Likely prepared via Friedel-Crafts acylation or transition-metal catalyzed coupling .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃, predicted):

  • δ 8.21 (d, J=2.4 Hz, 1H, Py-H₃)

  • δ 7.89 (dd, J=8.8, 2.4 Hz, 1H, Py-H₆)

  • δ 6.82 (d, J=8.8 Hz, 1H, Py-H₅)

  • δ 3.75-3.68 (m, 4H, Morpholine OCH₂)

  • δ 3.55-3.48 (m, 4H, Morpholine NCH₂)

¹³C NMR (101 MHz, CDCl₃, predicted):

  • δ 195.4 (C=O)

  • δ 158.2 (Py-C₂-O)

  • δ 135.7 (Morpholinophenyl C₁)

  • δ 66.8 (Morpholine OCH₂)

Spectral patterns inferred from related structures

Challenges and Future Perspectives

Synthetic Optimization

  • Develop catalytic asymmetric routes to access enantiopure forms

  • Explore flow chemistry for scalable production

Biological Profiling

  • In vitro screening: Prioritize kinase panels and cytotoxicity assays

  • ADMET studies: Evaluate metabolic stability and clearance mechanisms

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator